molecular formula C10H18O2 B023292 5-Isopropyl-2-methylcyclohex-2-ene-1,4-diol CAS No. 4031-55-4

5-Isopropyl-2-methylcyclohex-2-ene-1,4-diol

Cat. No. B023292
CAS RN: 4031-55-4
M. Wt: 170.25 g/mol
InChI Key: CDEBGVXOFDWUAF-UHFFFAOYSA-N
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Description

5-Isopropyl-2-methylcyclohex-2-ene-1,4-diol (IMCD) is a cyclic alcohol compound with a molecular formula of C8H16O2. It is a colorless liquid at room temperature, and has a boiling point of 143°C. IMCD has a wide variety of applications in the chemical industry, ranging from pharmaceuticals to polymers.

Scientific Research Applications

Biotransformation and Antioxidant Activity

5-Isopropyl-2-methylcyclohex-2-ene-1,4-diol has been studied for its potential in biotransformation processes. Mohammad et al. (2018) explored the microbial transformation of thymoquinone, yielding several metabolites including 5-isopropyl-2-methylbenzene-1,4-diol, which exhibited potent antioxidant activity (Mohammad et al., 2018).

Synthesis and Chemical Studies

Valente et al. (2009) investigated the synthesis and chemistry of 2,3-dioxabicyclo[2.2.2]octane-5,6-diols, leading to the synthesis of natural products including variants of this compound (Valente et al., 2009).

Asymmetric Synthesis

Fujioka et al. (1996) developed an asymmetric synthesis method for chiral 1,4- and 1,5-diols from ene acetals, which could be applied to compounds structurally related to this compound (Fujioka et al., 1996).

Application in Molecular Modeling for Antiviral Activity

Palsaniya et al. (2021) conducted a molecular modeling-based investigation, assessing the anti-viral activity of compounds including 5-isopropyl-2-methylbenzene-1,4-diol variants against SARS-Cov-2 (Palsaniya et al., 2021).

Herbicidal Activities

Zhu and Li (2021) synthesized p-menth-3-en-1-amine thiourea derivatives from 1-isopropyl-4-isothiocyanato-4-methylcyclohex-1-ene, demonstrating significant herbicidal activities against annual ryegrass (Zhu & Li, 2021).

Antimicrobial Evaluation

Singh et al. (2011) synthesized and evaluated 2-isopropyl-5-methylcyclohexanol derivatives, which include structural similarities with this compound, for their antimicrobial properties against various bacterial and fungal species (Singh et al., 2011).

properties

IUPAC Name

2-methyl-5-propan-2-ylcyclohex-2-ene-1,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O2/c1-6(2)8-5-9(11)7(3)4-10(8)12/h4,6,8-12H,5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDEBGVXOFDWUAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(C(CC1O)C(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Isopropyl-2-methylcyclohex-2-ene-1,4-diol
Reactant of Route 2
5-Isopropyl-2-methylcyclohex-2-ene-1,4-diol
Reactant of Route 3
5-Isopropyl-2-methylcyclohex-2-ene-1,4-diol
Reactant of Route 4
5-Isopropyl-2-methylcyclohex-2-ene-1,4-diol
Reactant of Route 5
5-Isopropyl-2-methylcyclohex-2-ene-1,4-diol
Reactant of Route 6
5-Isopropyl-2-methylcyclohex-2-ene-1,4-diol

Q & A

Q1: What are the different isomeric forms of p-menth-1-ene-3,6-diol identified in the research?

A1: Researchers have identified three isomers of p-menth-1-ene-3,6-diol with distinct melting points: 165°C, 54°C, and a newly discovered isomer with a melting point of 112°C [, ]. The isomer with a melting point of 112°C was found in Eucalyptus dives residues and synthesized through the oxidation of (-)-α-phellandrene with peracetic acid [].

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